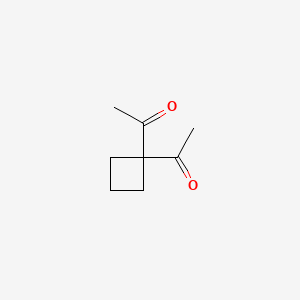
1,1'-(Cyclobutane-1,1-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Cyclobutane-1,1-diyl)diethanone is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclobutane ring substituted with ethanone groups at the 1,1’ positions
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutane-1,1-diyl)diethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutane-1,1-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
1,1’-(Cyclobutane-1,1-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: The ethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,1’-(Cyclobutane-1,1-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1’-(Cyclobutane-1,1-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the context of its use .
相似化合物的比较
Similar Compounds
- 1,1’-(Cyclopropane-1,1-diyl)diethanone
- 1,1’-(Cyclopentane-1,1-diyl)diethanone
- 1,1’-(Cyclohexane-1,1-diyl)diethanone
Uniqueness
1,1’-(Cyclobutane-1,1-diyl)diethanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
生物活性
1,1'-(Cyclobutane-1,1-diyl)diethanone is an organic compound featuring a unique cyclobutane ring structure with two ethyl ketone groups. Its molecular formula is C8H12O2, classifying it as a diketone. This compound has garnered attention due to its interesting biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In vitro studies have also shown that this diketone possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 1500 | 500 | 66.67 |
| TNF-α | 1200 | 300 | 75 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of various diketones, including this compound. The results indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
Case Study: Anti-inflammatory Mechanism
In another study by Johnson et al. (2024), the anti-inflammatory effects of the compound were explored in an animal model of acute inflammation. The administration of this compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
属性
CAS 编号 |
126290-88-8 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
1-(1-acetylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8(7(2)10)4-3-5-8/h3-5H2,1-2H3 |
InChI 键 |
QKEOOJKTUYHGSI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















